N'-Benzyl-N,N-dimethylethylenediamine

Catalog No.
S1511303
CAS No.
103-55-9
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Benzyl-N,N-dimethylethylenediamine

CAS Number

103-55-9

Product Name

N'-Benzyl-N,N-dimethylethylenediamine

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=CC=C1

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1

Organic Synthesis:

BDME finds application as a precursor and ligand in organic synthesis. Its bifunctional nature, containing both an amine and a benzyl group, allows it to participate in various reactions.

  • As a precursor: BDME can be readily alkylated to form quaternary ammonium salts, which are valuable catalysts and phase-transfer agents in organic reactions [].
  • As a ligand: BDME can coordinate with metal ions to form complexes used in various catalytic processes, such as hydrogenation reactions [].

Polymer Chemistry:

BDME can be incorporated into polymer structures to introduce specific functionalities.

  • Curing agent: BDME acts as a curing agent for epoxy resins, improving their mechanical properties and thermal stability [].
  • Monomer: BDME can be polymerized to form polyamines, which possess unique properties like chelating ability and self-assembly behavior, making them useful in various applications [].

Material Science:

BDME is used in the development of functional materials due to its interaction with various surfaces and ability to self-assemble.

  • Surface modification: BDME can be used to modify the surface properties of materials, such as enhancing their adhesion or introducing specific functional groups [].
  • Self-assembled materials: BDME can self-assemble into well-defined structures, such as micelles and hydrogels, with potential applications in drug delivery and sensing [].

Biomedical Applications:

BDME has been explored for its potential applications in the biomedical field:

  • Drug delivery: BDME-based polymers are being investigated as drug carriers due to their ability to encapsulate and deliver therapeutic agents [].
  • Gene therapy: BDME can be used as a carrier for gene delivery due to its ability to interact with DNA and facilitate its cellular uptake [].

Molecular Structure Analysis

The key feature of BDME's structure is the central ethane-1,2-diamine backbone (H2N-CH2-CH2-NH2) with two methyl groups attached to one amine nitrogen (N,N-dimethyl) and a benzyl group (C6H5CH2) attached to the other amine nitrogen (N'-benzyl) [, ]. This structure provides BDME with both basic nitrogens (due to the lone electron pairs) and a hydrophobic benzyl group, making it a bifunctional molecule with interesting chemical properties [].


Chemical Reactions Analysis

  • Alkylation: Reaction with alkylating agents (RX) to form quaternary ammonium salts (R4N+X-).
  • Acylation: Reaction with acylating agents (RCOX) to form amides (RC(O)NHR').
  • Condensation reactions: Reaction with aldehydes or ketones to form imines or enamines.

Synthesis of BDME can be achieved through various methods, but a common approach involves the reaction of benzylamine with N,N-dimethylethylenediamine [].

(Balanced Chemical Equation) - Synthesis

C6H5CH2NH2 + H2NCH2CH2N(CH3)2 -> C6H5CH2N(CH2CH2N(CH3)2)2 []

Physical and Chemical Properties

  • Molecular Formula: C11H18N2 []
  • Molecular Weight: 178.27 g/mol []
  • Melting Point: 22-24 °C []
  • Boiling Point: 272-274 °C []
  • Solubility: Soluble in water, ethanol, and other organic solvents []

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-55-9

Wikipedia

1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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